molecular formula C13H18IN5O B279747 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Número de catálogo: B279747
Peso molecular: 387.22 g/mol
Clave InChI: VQEVAYRLFGAHAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide binds to the active site of BTK and inhibits its kinase activity, thus blocking downstream signaling pathways that are critical for the survival and proliferation of B-cell malignancies. This results in the induction of apoptosis in malignant B-cells and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in both normal and malignant B-cells, with minimal effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. This compound has also been shown to enhance the activity of other agents, such as venetoclax and lenalidomide, in preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like any other experimental drug, this compound has some limitations. One limitation is that it has only been evaluated in preclinical models and clinical trials are ongoing. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Direcciones Futuras

There are several future directions for the development of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction is to evaluate its efficacy in combination with other agents, such as venetoclax and lenalidomide, in clinical trials. Another direction is to investigate its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, further studies are needed to assess the safety and tolerability of this compound in patients with B-cell malignancies.

Métodos De Síntesis

The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base to yield the desired product, this compound.

Aplicaciones Científicas De Investigación

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in malignant B-cells. This compound has also shown synergy with other agents, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

Fórmula molecular

C13H18IN5O

Peso molecular

387.22 g/mol

Nombre IUPAC

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18IN5O/c1-13(2,3)10-5-8(17-18-10)6-15-12(20)11-9(14)7-16-19(11)4/h5,7H,6H2,1-4H3,(H,15,20)(H,17,18)

Clave InChI

VQEVAYRLFGAHAP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

SMILES canónico

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=C(C=NN2C)I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.